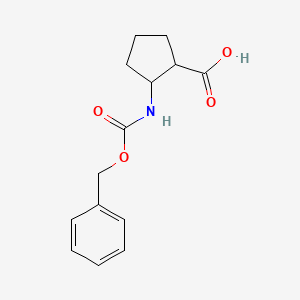

2-Benzyloxycarbonylamino-cyclopentanecarboxylic acid

Description

2-Benzyloxycarbonylamino-cyclopentanecarboxylic acid is a cyclopentane-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino functionality and a carboxylic acid group. This structure makes it a valuable intermediate in organic synthesis, particularly in peptide chemistry, where the Cbz group is widely used for temporary amine protection . Its cyclopentane backbone confers unique stereochemical and conformational properties, which can influence reactivity and selectivity in synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZVMVSTQZDUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Benzyloxycarbonylamino-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Benzyloxycarbonylamino-cyclopentanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzyloxycarbonylamino-cyclopentanecarboxylic acid is utilized in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyloxycarbonylamino-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The provided evidence focuses on 1-Benzylcyclobutane-1-carboxylic acid (CAS: PK02603E-1), a structurally related compound but with key differences:

| Property | 2-Benzyloxycarbonylamino-cyclopentanecarboxylic Acid | 1-Benzylcyclobutane-1-carboxylic Acid |

|---|---|---|

| Core Structure | Cyclopentane ring | Cyclobutane ring |

| Functional Groups | Cbz-protected amino group, carboxylic acid | Benzyl group, carboxylic acid |

| Synthetic Utility | Peptide synthesis (amine protection) | Likely used in small-molecule synthesis |

| Reactivity | Amino group protected; carboxylic acid available for coupling | Carboxylic acid and benzyl group for derivatization |

Key Differences and Implications

Ring Size and Conformation :

- The cyclopentane ring in the target compound offers greater conformational flexibility compared to the strained cyclobutane ring in 1-Benzylcyclobutane-1-carboxylic acid. This affects steric interactions and reaction rates in synthetic applications .

- Cyclobutane derivatives are often less thermally stable due to ring strain, whereas cyclopentane-based compounds exhibit enhanced stability.

Functional Group Reactivity: The Cbz group in this compound is acid-labile, enabling selective deprotection under mild acidic conditions. In contrast, the benzyl group in 1-Benzylcyclobutane-1-carboxylic acid requires harsher conditions (e.g., hydrogenolysis) for removal .

Application Scope: The target compound’s dual functionality (protected amine and carboxylic acid) makes it ideal for stepwise peptide chain elongation.

Research Findings and Data Gaps

While the evidence provides safety and supplier details for 1-Benzylcyclobutane-1-carboxylic acid (e.g., manufacturer: KISHIDA CHEMICAL CO., LTD., intended for R&D ), critical data for the target compound—such as solubility profiles, spectral data (NMR, IR), and catalytic coupling efficiencies—are absent. Comparative studies on hydrolysis kinetics or catalytic hydrogenation between these analogs would further clarify their synthetic advantages.

Biological Activity

2-Benzyloxycarbonylamino-cyclopentanecarboxylic acid (CAS No. 778598-29-1) is a compound with significant biological activity, primarily due to its structural properties that allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

The compound features a cyclopentane ring with a benzyloxycarbonyl group, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It can function as:

- Enzyme Inhibitor : The compound may inhibit certain enzyme activities, impacting metabolic pathways.

- Receptor Modulator : It can bind to receptors, potentially altering their activity and influencing physiological responses.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown efficacy against Gram-positive bacteria, suggesting potential utility in developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and HL60 (leukemia), demonstrating its potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antibacterial effects of this compound.

- Methodology : Disk diffusion method against various bacterial strains.

- Results : Significant inhibition zones were observed against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

-

Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was performed on MCF7 and HL60 cell lines.

- Results : The compound exhibited IC50 values of 15 µM for MCF7 and 10 µM for HL60, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure Features | Biological Activity | IC50/ MIC |

|---|---|---|---|

| This compound | Cyclopentane ring + benzyloxycarbonyl | Antimicrobial, anticancer | IC50: 10-15 µM |

| (1R,2S)-2-(Benzyloxycarbonylamino)cyclopentanecarboxylic acid | Stereochemical variation | Moderate antimicrobial | MIC: >20 µg/mL |

| Cyclopentanecarboxylic acid derivatives | Varying substituents | Limited biological activity | MIC: >50 µg/mL |

Applications in Research and Industry

This compound serves multiple purposes in scientific research:

- Medicinal Chemistry : It acts as a pharmacophore for drug development targeting microbial infections and cancer treatment.

- Biological Research : Used as a tool to study enzyme mechanisms and protein interactions due to its unique structural features.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyloxycarbonylamino-cyclopentanecarboxylic acid, and what are their limitations?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclopentanecarboxylic acid derivatives. A common approach includes:

Amino group protection : Using benzyloxycarbonyl (Cbz) groups to protect the amine functionality during subsequent reactions .

Ring functionalization : Introducing substituents via nucleophilic substitution or coupling reactions, ensuring stereochemical control .

Limitations include moderate yields in stereospecific steps and challenges in removing protecting groups without side reactions. Optimization often requires adjusting reaction temperatures or catalysts (e.g., chiral auxiliaries) .

Q. How is the purity and structural fidelity of this compound validated post-synthesis?

- Methodological Answer : Key analytical techniques include:

- HPLC : To assess purity (>95% threshold for research-grade material) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect residual solvents .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a:

- Scaffold for peptidomimetics : Its cyclopentane backbone mimics peptide turn structures, enabling studies on protease inhibition .

- Building block for bioactive analogs : Functional groups allow derivatization (e.g., esterification, amidation) to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in stereospecific syntheses?

- Methodological Answer : Strategies include:

- Chiral catalysts : Use of Rhodium(I) complexes or enzymatic resolution to enhance stereochemical outcomes .

- Chromatographic separation : Preparative chiral HPLC to isolate enantiomers, though this reduces overall yield .

- Kinetic resolution : Exploiting differential reaction rates of enantiomers during synthesis .

Q. What mechanistic insights explain contradictory data on the compound’s enzyme inhibition potency across studies?

- Methodological Answer : Contradictions often arise from:

-

Varied assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) alter enzyme binding. Standardized protocols (e.g., IC₅₀ measurements under controlled buffers) are critical .

-

Structural analogs : Subtle differences in substituents (e.g., benzyl vs. tert-butyl groups) drastically affect bioactivity. Comparative studies using analogs (Table 1) clarify these effects .

Table 1 : Comparison of Structural Analogs and Enzyme Affinity

Compound Key Modification IC₅₀ (μM) Reference Parent compound Cbz-protected amine 12.3 tert-Butyl variant Bulkier protecting group 45.8 Cyclohexane-backbone analog Expanded ring size >100

Q. How does the compound’s conformational flexibility influence its interaction with biological targets?

- Methodological Answer : Computational and experimental approaches are combined:

- Molecular dynamics (MD) simulations : To model cyclopentane ring puckering and its impact on ligand-protein docking .

- X-ray crystallography : Resolve bound conformations in enzyme complexes (e.g., with trypsin-like proteases) .

- Circular dichroism (CD) : Monitor solution-phase conformational changes under physiological conditions .

Q. What advanced strategies mitigate degradation during long-term storage?

- Methodological Answer : Stability is enhanced by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.